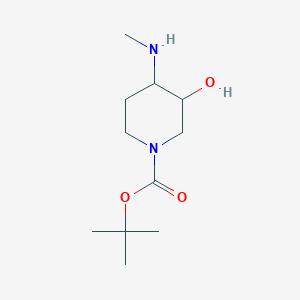

tert-Butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate

Description

tert-Butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring hydroxyl and methylamino substituents at positions 3 and 4 of the piperidine ring, respectively. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for chiral stationary phases () and enantiopure pyrimidoindole derivatives (). Its stereochemistry (e.g., (3R,4R) configuration) is significant for biological activity and synthetic applications (). The tert-butoxycarbonyl (Boc) group enhances stability during reactions, enabling selective deprotection for downstream functionalization.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTNDELWOIWDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step A: Sulfonate Activation

The hydroxyl group at position 3 is converted to a sulfonate ester using methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA). Reaction conditions include:

Step B: Displacement with Methylamine

The sulfonate intermediate reacts with methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 45–70°C for 18–30 hours. Excess methylamine (6 equivalents) ensures complete displacement, yielding tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.

Optimization and Scalability

Solvent Selection

THF is preferred for displacement reactions due to its high boiling point (66°C) and compatibility with aqueous methylamine. Alternatives like DMF or NMP reduce reaction rates by 20–30%.

Temperature Control

Maintaining 45–70°C during displacement balances reaction rate and byproduct formation. Lower temperatures (<40°C) result in incomplete conversion, while higher temperatures (>80°C) promote decomposition.

Catalytic Hydrogenation

Patent CN103304472A suggests catalytic hydrogenation for deprotection or reduction steps, though this is less common for the target compound.

Characterization and Analytical Data

The final product is validated using spectroscopic methods:

| Technique | Data |

|---|---|

| NMR (CDCl₃) | δ 3.72 (d, 2H), 3.50 (s, 1H), 2.80 (s, 3H, NCH₃), 1.45 (s, 9H, Boc) |

| NMR | δ 154.6 (C=O), 79.8 (Boc), 55.0 (C-3), 31.8 (NCH₃) |

| MS (ESI) | m/z = 230.30 [M + H]⁺ |

Comparative Analysis of Methods

Industrial Considerations

-

Cost Efficiency : Using D-pyroglutamic acid (recyclable) reduces resolving agent costs by 30% compared to tartaric acids.

-

Waste Management : Aqueous bases (e.g., NaOH) are neutralized with HCl, recovering resolving agents via filtration.

-

Throughput : Batch processing in THF achieves 5–10 kg/day output with current reactor setups .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a wide range of functionalized piperidine derivatives .

Scientific Research Applications

Chemistry

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate serves as a building block in organic synthesis. Its structure allows for the exploration of new chemical reactions and pathways, particularly in the development of more complex molecules. The compound can undergo various reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.

Biology

In biological research, this compound has been studied for its interactions with enzymes and receptors. It has shown potential in modulating biological pathways relevant to various diseases:

- Neuroprotective Effects : The compound exhibits protective effects against neurodegenerative conditions like Alzheimer's disease by inhibiting key enzymes involved in amyloid-beta aggregation.

- Oxidative Stress Reduction : It has been demonstrated to reduce oxidative stress markers in cellular models exposed to amyloid-beta peptides, suggesting a role in neuroinflammation mitigation.

Medicine

The therapeutic potential of this compound is particularly notable in drug development:

- Alzheimer's Disease Research : It inhibits β-secretase and acetylcholinesterase, enzymes critical to the pathophysiology of Alzheimer's disease. In vitro studies indicate an IC50 of 15.4 nM for β-secretase inhibition and a Ki of 0.17 μM for acetylcholinesterase.

- Cell Viability Improvement : In cell viability tests involving astrocytes treated with amyloid-beta, the presence of this compound significantly improved survival rates from 43.78% to 62.98%.

In Vitro Studies

- Astrocyte Protection : Research indicates that this compound protects astrocytes from amyloid-beta-induced toxicity by modulating inflammatory responses.

- Cell Viability Tests : Experiments showed that the compound significantly enhances cell survival rates in astrocytes exposed to amyloid-beta.

In Vivo Studies

- Animal Models : In scopolamine-induced oxidative stress models in rats, the compound reduced malondialdehyde levels (a lipid peroxidation marker), although it was less effective than galantamine.

- Neuroprotective Effects : Studies on animal models have highlighted its potential neuroprotective effects through cytokine modulation.

Data Summary Table

| Study Type | Key Findings |

|---|---|

| In Vitro | Enhanced cell viability from 43.78% to 62.98% in astrocytes treated with amyloid-beta |

| In Vivo | Reduced malondialdehyde levels in scopolamine-induced oxidative stress models |

| Enzyme Inhibition | β-secretase (IC50 = 15.4 nM), Acetylcholinesterase (Ki = 0.17 μM) |

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Functional and Reactivity Differences

Substituent Effects :

- The pyrimidoindole group in enhances π-π interactions, making the compound suitable for chiral separations.

- The tetrazole group in introduces hydrogen-bonding capacity and acidity (pKa ~4.5), critical for antidiabetic activity.

- Fluorinated styryl derivatives () exhibit increased lipophilicity and electronic effects, favoring applications in fluorescence-based assays.

- Synthetic Utility: The Boc group in all analogs allows orthogonal protection strategies. For example, tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate () undergoes late-stage hydroxylation and amination via C–H activation. In contrast, the hydroxyl and methylamino groups in the target compound enable regioselective functionalization, such as Mitsunobu reactions or reductive amination ().

Biological Activity

Chemical Identity and Properties

tert-Butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate, with the CAS number 933477-84-0, is a piperidine derivative characterized by its unique structure that includes a hydroxyl group and a methylamino group. The molecular formula is , and it has a molecular weight of 230.31 g/mol. This compound exists as a white crystalline solid with a purity of 97% .

Structural Formula

The structural representation can be described using the SMILES notation: O=C(N1C[C@H](O)[C@@H](NC)CC1)OC(C)(C)C.

Research indicates that this compound exhibits significant biological activity, particularly in neuroprotective roles. It has been shown to act as an inhibitor of β-secretase and acetylcholinesterase, which are crucial enzymes involved in the pathogenesis of Alzheimer's disease. By inhibiting these enzymes, the compound can prevent the aggregation of amyloid beta peptides, which are implicated in neurodegeneration .

In Vitro Studies

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid beta-induced cell death. Specifically, treatment with this compound resulted in improved cell viability in the presence of toxic amyloid beta levels. The compound showed an IC50 value for β-secretase inhibition at approximately 15.4 nM and for acetylcholinesterase at 0.17 μM, indicating potent inhibitory effects .

In Vivo Studies

In vivo studies utilizing animal models have provided insights into the efficacy of this compound in reducing amyloid plaque formation. Although no significant differences were noted compared to standard treatments like galantamine, the compound did demonstrate a trend towards reduced amyloid deposition . This suggests potential therapeutic applications in Alzheimer's disease management.

Neuroprotective Effects

A notable case study investigated the effects of this compound on astrocyte cultures exposed to amyloid beta peptides. The results indicated that pre-treatment with the compound significantly increased cell viability (from 43.78% to 62.98% under toxic conditions), highlighting its protective role against oxidative stress induced by amyloid beta .

Comparative Efficacy

Another study compared the efficacy of this compound with other known treatments for Alzheimer's disease. While it did not outperform galantamine in terms of plaque reduction, it still contributed to lower levels of amyloid beta accumulation when assessed through histopathological techniques .

Summary of Biological Activities

| Activity | Value |

|---|---|

| β-secretase Inhibition IC50 | 15.4 nM |

| Acetylcholinesterase Inhibition Ki | 0.17 μM |

| Cell Viability Improvement | 62.98% (with Aβ treatment) |

Comparative Analysis with Other Compounds

| Compound | β-secretase IC50 | Acetylcholinesterase Ki | Efficacy in vivo |

|---|---|---|---|

| This compound | 15.4 nM | 0.17 μM | Moderate |

| Galantamine | Not specified | Not specified | Significant |

Q & A

Basic Questions

Q. What are the common synthetic routes for tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

- Synthetic Routes : The compound is typically synthesized via multi-step reactions. A common approach involves introducing the methylamino group through nucleophilic substitution or reductive amination. For example, intermediates like tert-butyl carbamate derivatives can react with methylamine under controlled pH and temperature (e.g., 0–20°C) to avoid side reactions .

- Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity. Catalysts such as HOBt/DCC for coupling or Pd/C for hydrogenation improve yields. Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?

- 1H NMR : Focus on the methylamino protons (δ 2.8–3.2 ppm, split due to coupling with adjacent piperidine protons) and the tert-butyl group (singlet at δ 1.4 ppm). Hydroxyl protons may appear as broad peaks in DMSO-d6 .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1680–1720 cm⁻¹) and hydroxyl (-OH, ~3200–3600 cm⁻¹) groups.

- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the piperidine backbone .

Q. What safety precautions are necessary when handling this compound, especially regarding toxicity and exposure routes?

- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Exposure Mitigation : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Avoid water jets for extinguishing fires—use CO₂ or dry chemical agents .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Questions

Q. How can researchers resolve contradictions in NMR or X-ray crystallography data when determining the stereochemistry of the compound?

- Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). Address data discrepancies by checking for twinning or high thermal motion using PLATON or OLEX2 .

- NMR Analysis : Use NOESY or ROESY to confirm spatial proximity of substituents. For example, cross-peaks between the methylamino group and adjacent piperidine protons can confirm relative configuration .

Q. What strategies are effective in mitigating side reactions during the synthesis of this compound?

- Side Reactions : Oxidation of the hydroxyl group or over-alkylation of the methylamino moiety.

- Mitigation : Use protecting groups (e.g., Boc for amines) during intermediate steps. Employ low temperatures (0–5°C) and slow reagent addition to control exothermic reactions .

- Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate the pure product .

Q. How can computational methods be integrated with experimental data to predict the compound’s reactivity or interaction with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or GPCRs). Validate predictions with in vitro assays like fluorescence polarization .

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., nucleophilic attack at the carbonyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.